molecular formula C5H4ClNO2 B12432718 1-(2-Chlorooxazol-5-yl)ethanone

1-(2-Chlorooxazol-5-yl)ethanone

Cat. No.: B12432718
M. Wt: 145.54 g/mol
InChI Key: HCHLDDIWOVYNCN-UHFFFAOYSA-N
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Description

1-(2-Chlorooxazol-5-yl)ethanone is a chemical compound with the molecular formula C5H4ClNO2 It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorooxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with an amide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorooxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different oxazole-based compounds.

    Substitution: The chlorine atom in the oxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazoles.

Scientific Research Applications

1-(2-Chlorooxazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex oxazole derivatives, which are valuable in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorooxazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Chlorooxazol-4-yl)ethanone
  • 1-(2-Chlorooxazol-3-yl)ethanone
  • 1-(2-Chlorooxazol-2-yl)ethanone

Comparison: 1-(2-Chlorooxazol-5-yl)ethanone is unique due to the position of the chlorine atom on the oxazole ring. This positional difference can significantly impact the compound’s reactivity and biological activity. For instance, the 5-position chlorine atom may confer different electronic properties compared to the 4- or 3-position, leading to variations in how the compound interacts with biological targets or undergoes chemical reactions.

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

1-(2-chloro-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C5H4ClNO2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3

InChI Key

HCHLDDIWOVYNCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(O1)Cl

Origin of Product

United States

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